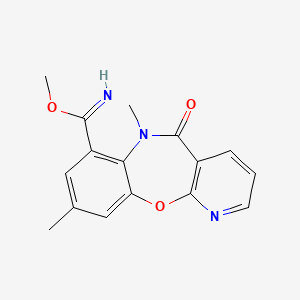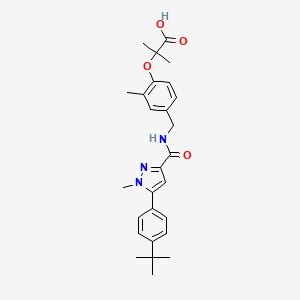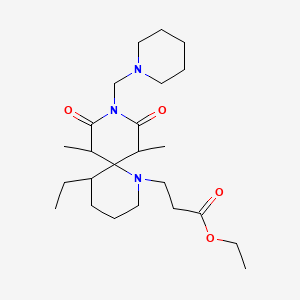
1-Piperidinepropionic acid, alpha,alpha'-(((piperidinomethyl)imino)dicarbonyl)bis(alpha-ethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a solvent-free, light-cure adhesive designed for various applications, including tacking, bonding, encapsulating, coating, and sealing . This compound is known for its rapid curing properties when exposed to ultraviolet light, making it highly efficient for industrial use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sch 3751 involves the polymerization of acrylic esters. The process typically includes the following steps:
Monomer Preparation: Acrylic acid or its derivatives are prepared as the primary monomers.
Polymerization: The monomers undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Modification: The resulting polymer is then modified with specific functional groups to enhance its adhesive properties.
Industrial Production Methods
In industrial settings, Sch 3751 is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process involves:
Mixing: The monomers and initiators are mixed in a reactor.
Polymerization: The mixture is heated to initiate the polymerization reaction.
Modification: Post-polymerization, the polymer is modified with additional functional groups.
Purification: The final product is purified to remove any unreacted monomers or by-products.
化学反応の分析
Types of Reactions
Sch 3751 undergoes several types of chemical reactions, including:
Polymerization: The primary reaction involved in its synthesis.
Cross-linking: Upon exposure to ultraviolet light, the polymer chains cross-link, forming a solid adhesive layer.
Degradation: Under extreme conditions, the polymer can degrade, breaking down into smaller molecules.
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile.
Solvents: Typically solvent-free, but in some cases, solvents like acetone may be used during the modification stage.
Conditions: Polymerization is usually carried out at elevated temperatures (60-80°C), while cross-linking occurs under ultraviolet light exposure.
Major Products Formed
The major product formed from these reactions is a solid, transparent adhesive layer with high tensile strength and excellent bonding properties.
科学的研究の応用
Sch 3751 has a wide range of applications in scientific research, including:
Chemistry: Used as a bonding agent in various chemical experiments and industrial processes.
Biology: Employed in the encapsulation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.
Industry: Widely used in the automotive, aerospace, and electronics industries for bonding and sealing components.
作用機序
The mechanism of action of Sch 3751 involves the formation of strong covalent bonds between the adhesive and the substrate. Upon exposure to ultraviolet light, the polymer chains cross-link, creating a solid adhesive layer. This cross-linking process enhances the mechanical strength and durability of the adhesive. The molecular targets include the functional groups on the substrate surface, which interact with the adhesive to form strong bonds.
類似化合物との比較
Similar Compounds
Henkel Loctite AA 3751: A similar light-cure adhesive with modified acrylic ester composition.
Henkel Loctite AA 3751 LiteTak: Another variant with slightly different curing properties.
Tripoli Buffing Compound: Used for similar applications but differs in chemical composition and curing mechanism.
Uniqueness
Sch 3751 stands out due to its rapid curing time, solvent-free composition, and high tensile strength. Unlike other adhesives, it cures in seconds when exposed to ultraviolet light, making it highly efficient for industrial applications. Its modified acrylic ester composition provides excellent bonding properties and chemical resistance, making it suitable for a wide range of applications.
特性
CAS番号 |
96582-94-4 |
|---|---|
分子式 |
C24H41N3O4 |
分子量 |
435.6 g/mol |
IUPAC名 |
ethyl 3-[5-ethyl-7,11-dimethyl-8,10-dioxo-9-(piperidin-1-ylmethyl)-1,9-diazaspiro[5.5]undecan-1-yl]propanoate |
InChI |
InChI=1S/C24H41N3O4/c1-5-20-11-10-15-26(16-12-21(28)31-6-2)24(20)18(3)22(29)27(23(30)19(24)4)17-25-13-8-7-9-14-25/h18-20H,5-17H2,1-4H3 |
InChIキー |
FVIHUPDHGKGYEQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCN(C12C(C(=O)N(C(=O)C2C)CN3CCCCC3)C)CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


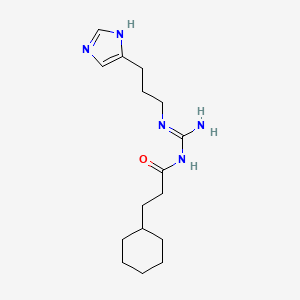

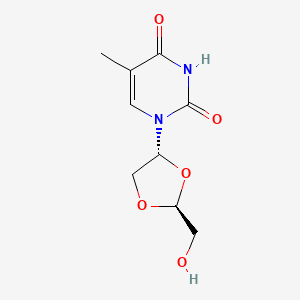
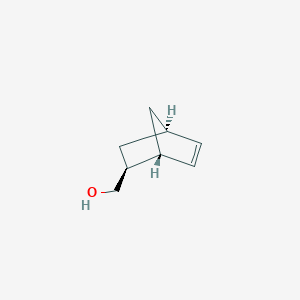
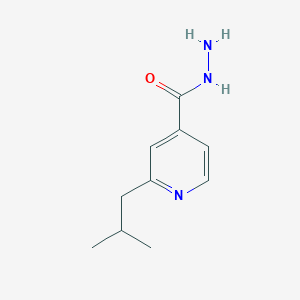
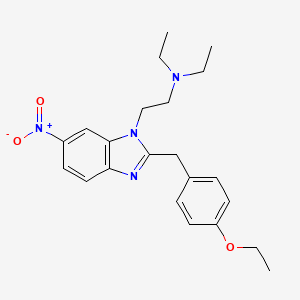
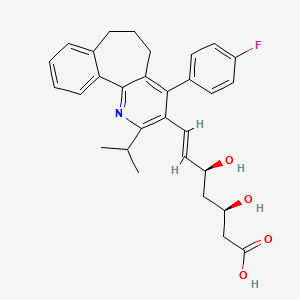
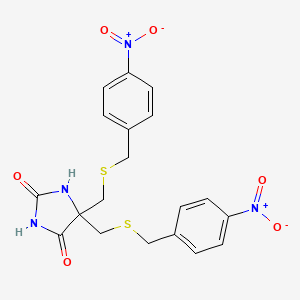
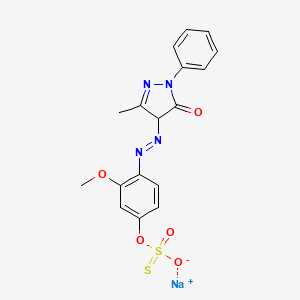
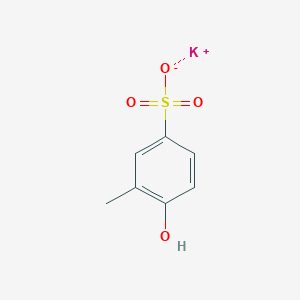

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
